4-[2-fluoro-4-(4-propylphenyl)phenyl]benzonitrile
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Overview
Description
4-[2-fluoro-4-(4-propylphenyl)phenyl]benzonitrile is an organic compound with the molecular formula C22H18FN It is a derivative of benzonitrile, characterized by the presence of a fluoro group and a propylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-fluoro-4-(4-propylphenyl)phenyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzonitrile and 4-propylphenylboronic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 4-fluorobenzonitrile with 4-propylphenylboronic acid. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene.
Purification: The resulting product is purified using column chromatography to obtain the desired this compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-fluoro-4-(4-propylphenyl)phenyl]benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized derivatives.
Scientific Research Applications
4-[2-fluoro-4-(4-propylphenyl)phenyl]benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-[2-fluoro-4-(4-propylphenyl)phenyl]benzonitrile involves its interaction with specific molecular targets. The fluoro and propylphenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzonitrile: A simpler analog with only a fluoro group attached to the benzonitrile core.
4-propylbenzonitrile: Another analog with a propyl group attached to the benzonitrile core.
4-[2-fluoro-4-(4-propylphenyl)phenyl]boronic acid: A related compound with a boronic acid group instead of a nitrile group.
Uniqueness
4-[2-fluoro-4-(4-propylphenyl)phenyl]benzonitrile is unique due to the combination of the fluoro and propylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
127523-43-7 |
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Molecular Formula |
C22H18FN |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-[2-fluoro-4-(4-propylphenyl)phenyl]benzonitrile |
InChI |
InChI=1S/C22H18FN/c1-2-3-16-4-8-18(9-5-16)20-12-13-21(22(23)14-20)19-10-6-17(15-24)7-11-19/h4-14H,2-3H2,1H3 |
InChI Key |
CCRAFIJEOWNROF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)C#N)F |
Origin of Product |
United States |
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